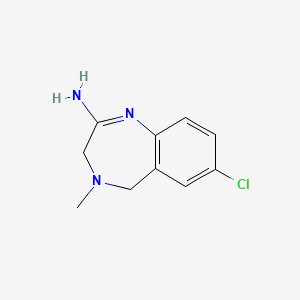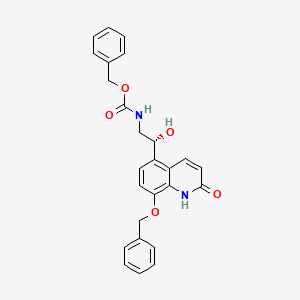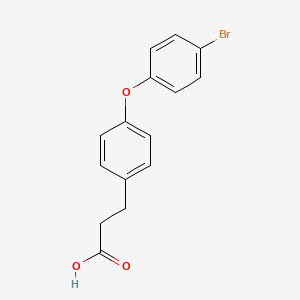
Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyclopropylcarbamoyl moiety, and a hydrazine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropylcarbamoyl moiety: This can be achieved through the reaction of cyclopropylamine with a suitable acylating agent.
Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate in the presence of a base.
Coupling with the hydrazine derivative: The final step involves coupling the intermediate with a hydrazine derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(5-(cyclopropylcarbamoyl)-2-methylphenyl)hydrazine-1-carboxylate is unique due to its combination of a cyclopropylcarbamoyl moiety and a hydrazine carboxylate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
tert-butyl N-[5-(cyclopropylcarbamoyl)-2-methylanilino]carbamate |
InChI |
InChI=1S/C16H23N3O3/c1-10-5-6-11(14(20)17-12-7-8-12)9-13(10)18-19-15(21)22-16(2,3)4/h5-6,9,12,18H,7-8H2,1-4H3,(H,17,20)(H,19,21) |
InChI Key |
QQAKRYUDRRNGTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)NNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)




![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)


